molecular formula C26H25Cl2NO5 B14240536 (4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone CAS No. 205983-78-4

(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone

Cat. No.: B14240536
CAS No.: 205983-78-4
M. Wt: 502.4 g/mol
InChI Key: AJWVPPYZPUFNLO-QSAPEBAKSA-N
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Description

(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes chloro, methoxy, hydroxy, and oxazolidinyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of chloro and methoxy substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The methoxy and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile compound for developing new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, while the oxazolidinone ring could play a role in stabilizing the compound’s conformation. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone: This compound itself serves as a reference point.

    (4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanol: A similar compound with a hydroxyl group instead of a methanone group.

    (4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]ethanone: A compound with an ethanone group instead of a methanone group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

205983-78-4

Molecular Formula

C26H25Cl2NO5

Molecular Weight

502.4 g/mol

IUPAC Name

(4-chloro-3-methoxyphenyl)-[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone

InChI

InChI=1S/C26H25Cl2NO5/c1-32-22-14-18(9-11-20(22)27)25(30)29-16-34-26(31,19-10-12-21(28)23(15-19)33-2)24(29)13-8-17-6-4-3-5-7-17/h3-7,9-12,14-15,24,31H,8,13,16H2,1-2H3/t24-,26?/m0/s1

InChI Key

AJWVPPYZPUFNLO-QSAPEBAKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)N2COC([C@@H]2CCC3=CC=CC=C3)(C4=CC(=C(C=C4)Cl)OC)O)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2COC(C2CCC3=CC=CC=C3)(C4=CC(=C(C=C4)Cl)OC)O)Cl

Origin of Product

United States

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